WNK-IN-1 is a novel compound classified as a selective inhibitor of the WNK (With No Lysine) kinases, specifically targeting WNK1. This compound has garnered attention due to its potential therapeutic applications in regulating blood pressure and its role in cancer biology. WNK kinases are a family of serine/threonine protein kinases that play crucial roles in ion homeostasis and are implicated in various pathophysiological conditions, including hypertension and tumor progression .
WNK-IN-1 was identified through high-throughput screening of trihalo-sulfone compounds, demonstrating significant inhibitory activity against WNK1 with an IC50 value of 1.6 μM . This compound is categorized under small molecule inhibitors and is structurally characterized by a unique trihalo-sulfone moiety combined with an ortho-nitro aniline group, which contributes to its binding affinity and selectivity .
The synthesis of WNK-IN-1 involves several key steps:
The molecular formula for WNK-IN-1 is C26H29N3O, indicating a complex organic structure that includes multiple functional groups essential for its biological activity . The compound's three-dimensional structure has been elucidated using X-ray crystallography, revealing its binding mode within the active site of WNK1. Notably, it occupies two established inhibitor binding pockets and introduces a novel interaction site that may facilitate the design of more selective inhibitors .
WNK-IN-1 primarily functions through competitive inhibition of WNK1. The compound's interactions with WNK1 have been characterized by kinetic assays demonstrating its ability to inhibit kinase activity effectively. In screens against various kinases, WNK-IN-1 exhibited approximately 20% inhibition of both WNK1 and WNK3, indicating some selectivity within the broader family of serine/threonine kinases .
The mechanism by which WNK-IN-1 exerts its effects involves the disruption of normal kinase signaling pathways regulated by WNK kinases. By inhibiting WNK1, the compound alters downstream signaling cascades that affect ion transport across cellular membranes, thereby influencing physiological processes such as blood pressure regulation and cellular proliferation in cancer contexts .
The specific interactions at the molecular level include binding to the ATP-binding site, which prevents substrate phosphorylation necessary for kinase activation. This inhibition can lead to altered cellular responses in tissues where WNK signaling is critical.
WNK-IN-1 displays several notable physical and chemical properties:
These properties are essential for assessing the compound's viability as a therapeutic agent and understanding its behavior in biological systems .
WNK-IN-1 holds potential applications in several scientific domains:
Research continues to explore these applications, focusing on optimizing its efficacy and minimizing off-target effects through structural modifications .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6